molecular formula C9H11NO3 B3146674 4-hydroxy-3-methoxy-N-methylbenzamide CAS No. 60515-31-3

4-hydroxy-3-methoxy-N-methylbenzamide

Cat. No. B3146674
CAS RN: 60515-31-3
M. Wt: 181.19 g/mol
InChI Key: RKXKSZGILNYOAQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-N-methylbenzamide is a chemical compound with the linear formula C9H11NO3 . It has a molecular weight of 181.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-methylbenzamide, a similar compound, involves adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask . The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The linear formula of 4-hydroxy-3-methoxy-N-methylbenzamide is C9H11NO3 . The structural parameters and crystalline nature of a similar compound, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN), were analyzed by X-ray diffraction techniques .


Chemical Reactions Analysis

N-Methylbenzamide, a related compound, is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .


Physical And Chemical Properties Analysis

N-Methylbenzamide is an off-white crystalline solid . It has a melting point of 76-78 °C (lit.), a boiling point of 167 °C/11 mmHg (lit.), and a density of 1.1031 (rough estimate) . It is insoluble in water .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Vanillin nicotinamide exhibits potential as a phosphodiesterase 10A (PDE10A) inhibitor . PDE10A is an enzyme found predominantly in brain tissue, and its inhibition may have implications for neurological disorders. Researchers are investigating its role in conditions like schizophrenia, Huntington’s disease, and Parkinson’s disease.

Co-Crystal Growth and Crystallography Studies

The compound has been used to grow co-crystals with other molecules. For instance, a co-crystal of vanillin nicotinamide was grown and characterized using techniques such as X-ray diffraction , FTIR , and Raman spectroscopy . These studies provide insights into the crystalline structure and interactions within the co-crystal lattice.

Organic Synthesis and Chemical Intermediates

Vanillin nicotinamide serves as an intermediate in the synthesis of various organic compounds. Researchers have employed it in the preparation of β-trifluoromethyl enaminones . These enaminones find applications in medicinal chemistry and materials science.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Novel photocurable ternary polymer networks were prepared by incorporating N-(4-hydroxy-3-methoxybenzyl)-acrylamide (HMBA) into a cross-linked thiol–ene network based on poly(ethylene glycol)diacrylate (PEGDA) and (mercaptopropyl)methylsiloxane homopolymers (MSHP) . This indicates potential future directions in the field of materials science.

properties

IUPAC Name

4-hydroxy-3-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKSZGILNYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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